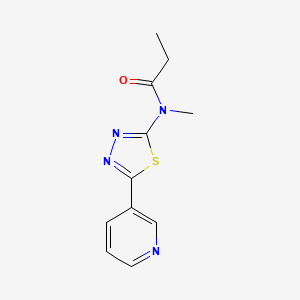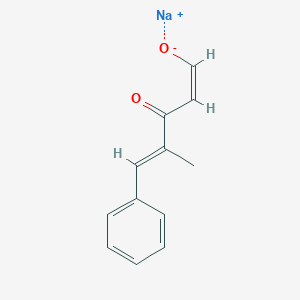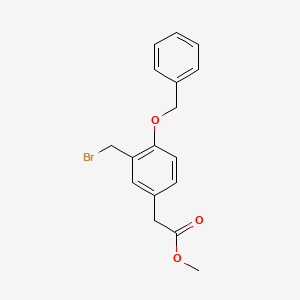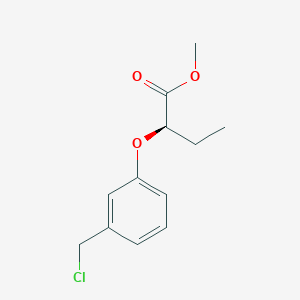
(R)-Methyl 2-(3-(chloromethyl)phenoxy)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Methyl 2-(3-(chloromethyl)phenoxy)butanoate: is an organic compound that belongs to the class of phenoxyalkanoates. This compound is characterized by the presence of a chloromethyl group attached to a phenoxy ring, which is further connected to a butanoate ester. The ®-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 2-(3-(chloromethyl)phenoxy)butanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(chloromethyl)phenol and ®-2-bromobutanoic acid.
Esterification: The ®-2-bromobutanoic acid is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form ®-Methyl 2-bromobutanoate.
Nucleophilic Substitution: The 3-(chloromethyl)phenol undergoes a nucleophilic substitution reaction with ®-Methyl 2-bromobutanoate in the presence of a base such as potassium carbonate to yield ®-Methyl 2-(3-(chloromethyl)phenoxy)butanoate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: ®-Methyl 2-(3-(chloromethyl)phenoxy)butanoate can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The chloromethyl group is reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.
Major Products:
Oxidation: Formation of 3-formylphenoxybutanoate or 3-carboxyphenoxybutanoate.
Reduction: Formation of 3-(hydroxymethyl)phenoxybutanoate.
Substitution: Formation of various substituted phenoxybutanoates depending on the nucleophile used.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: ®-Methyl 2-(3-(chloromethyl)phenoxy)butanoate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to investigate the inhibition of specific enzymes, particularly those involved in metabolic pathways.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, especially those targeting specific receptors or enzymes.
Industry:
Polymer Production: The compound is used in the production of specialty polymers with unique properties.
作用機序
The mechanism of action of ®-Methyl 2-(3-(chloromethyl)phenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the target enzyme or receptor.
類似化合物との比較
(S)-Methyl 2-(3-(chloromethyl)phenoxy)butanoate: The enantiomer of the compound with similar chemical properties but different biological activity.
Methyl 2-(3-(bromomethyl)phenoxy)butanoate: A similar compound with a bromomethyl group instead of a chloromethyl group, which may exhibit different reactivity.
Methyl 2-(3-(hydroxymethyl)phenoxy)butanoate: A reduced form of the compound with a hydroxymethyl group.
Uniqueness: ®-Methyl 2-(3-(chloromethyl)phenoxy)butanoate is unique due to its specific ®-configuration, which imparts distinct stereochemical properties and biological activity. The presence of the chloromethyl group also provides unique reactivity, making it a valuable intermediate in various synthetic applications.
特性
分子式 |
C12H15ClO3 |
|---|---|
分子量 |
242.70 g/mol |
IUPAC名 |
methyl (2R)-2-[3-(chloromethyl)phenoxy]butanoate |
InChI |
InChI=1S/C12H15ClO3/c1-3-11(12(14)15-2)16-10-6-4-5-9(7-10)8-13/h4-7,11H,3,8H2,1-2H3/t11-/m1/s1 |
InChIキー |
CCBFKLAXBHOJBI-LLVKDONJSA-N |
異性体SMILES |
CC[C@H](C(=O)OC)OC1=CC=CC(=C1)CCl |
正規SMILES |
CCC(C(=O)OC)OC1=CC=CC(=C1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


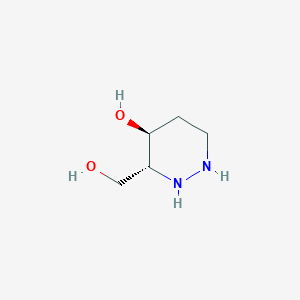
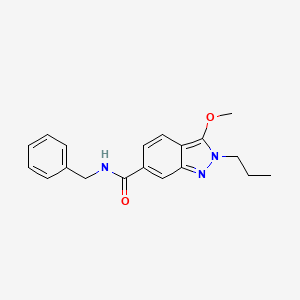
![2-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101388.png)
![4-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)methyl)piperazin-1-amine](/img/structure/B13101395.png)
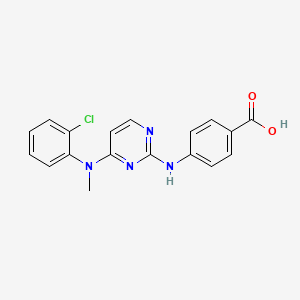
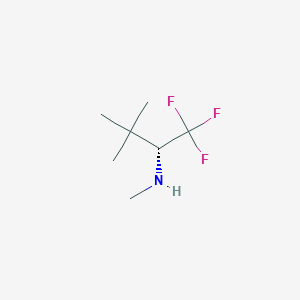

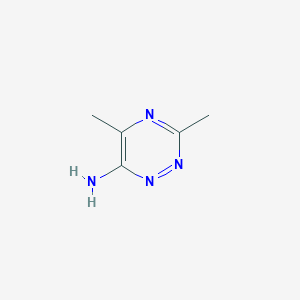
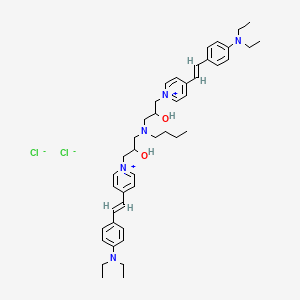
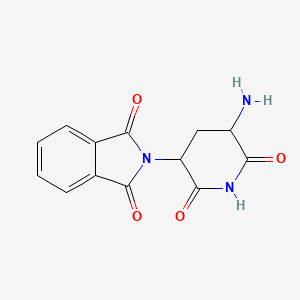
![3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B13101429.png)
